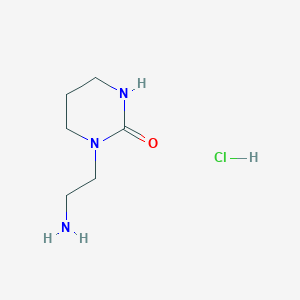

![molecular formula C12H20Cl2N2 B1448414 [1-(Pyridin-4-yl)cyclohexyl]méthanamine dihydrochlorure CAS No. 1461708-02-0](/img/structure/B1448414.png)

[1-(Pyridin-4-yl)cyclohexyl]méthanamine dihydrochlorure

Vue d'ensemble

Description

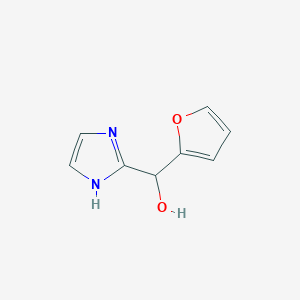

1-(Pyridin-4-yl)cyclohexylmethanamine dihydrochloride, also known as PCMA, is a synthetic compound that has a wide range of applications in research and laboratory experiments. PCMA is a cyclic amine that has a unique structure, with a pyridin-4-yl group connected to a cyclohexyl ring by a methylamine group. This compound has been studied extensively for its potential as a therapeutic agent, as well as for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse chimique

Ce composé sert d’intermédiaire précieux dans la synthèse chimique. Sa structure, contenant à la fois un cycle pyridine et un groupe cyclohexyle, le rend polyvalent pour la construction de molécules organiques complexes. Il peut être utilisé pour synthétiser divers produits pharmaceutiques, agrochimiques et polymères en introduisant le groupement pyridine dans des composés plus importants, ce qui est souvent recherché pour son activité biologique .

Science des matériaux

En science des matériaux, « [1-(Pyridin-4-yl)cyclohexyl]méthanamine dihydrochlorure » peut être utilisé pour modifier les propriétés de surface des matériaux. Il peut agir comme un agent de liaison pour fixer des groupes pyridine sur des surfaces, qui peuvent ensuite se lier à des métaux ou à d’autres molécules organiques, modifiant la conductivité, la réactivité ou l’affinité du matériau pour certaines substances .

Chimie analytique

En tant que réactif analytique, ce composé pourrait être utilisé en chromatographie ou en spectrométrie pour la détection de diverses substances. Sa structure chimique distincte lui permet d’interagir de manière unique avec différents analytes, aidant à leur identification et à leur quantification .

Pharmacologie

En recherche pharmacologique, « this compound » pourrait être exploré pour ses activités biologiques potentielles. Le cycle pyridine est une caractéristique commune à de nombreux médicaments, et la modification de cette structure de base peut conduire à la découverte de nouveaux agents thérapeutiques avec des applications dans le traitement d’un large éventail de maladies .

Catalyse

Ce composé pourrait être étudié pour son utilisation comme ligand en catalyse. Sa capacité à se coordonner avec les métaux de transition peut faciliter diverses réactions catalytiques, y compris celles importantes dans la synthèse organique et les procédés industriels. Cela peut conduire à des voies réactionnelles plus efficaces et respectueuses de l’environnement .

Science de l’environnement

En science de l’environnement, « this compound » peut être utilisé pour éliminer ou détecter les contaminants. Sa structure pourrait lui permettre de se lier à des polluants spécifiques, aidant à leur extraction des échantillons d’eau ou de sol à des fins d’analyse ou de décontamination .

Nanotechnologie

Le potentiel du composé en nanotechnologie réside dans sa capacité à agir comme un élément constitutif de nanostructures. En contrôlant son auto-assemblage ou son interaction avec d’autres matériaux à l’échelle nanométrique, les chercheurs peuvent créer de nouveaux matériaux avec des propriétés uniques pour l’électronique, l’administration de médicaments ou des applications de détection .

Biochimie

Enfin, en biochimie, « this compound » peut être utilisé pour étudier les interactions enzyme-substrat ou pour imiter certaines molécules biologiques. Ses caractéristiques structurales peuvent lui permettre d’interagir avec des enzymes ou des récepteurs, fournissant des informations sur leur fonctionnement ou servant de modèle pour le développement de médicaments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(1-pyridin-4-ylcyclohexyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRYZJOWSLQEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)

![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)

![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)